2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether
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Overview
Description
2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of a difluoroethyl group attached to a nitrophenyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. For this compound, the reaction typically involves the use of 5-methyl-2-nitrophenol and 2,2-difluoroethyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The ether linkage can be cleaved under strong nucleophilic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium hydride (KH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: 2,2-Difluoroethyl 5-methyl-2-aminophenyl ether
Oxidation: 2,2-Difluoroethyl 5-carboxy-2-nitrophenyl ether
Scientific Research Applications
2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Materials Science: The difluoroethyl group imparts unique physicochemical properties, making the compound useful in developing advanced materials with specific functionalities.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: The presence of the difluoroethyl group can enhance the compound’s binding affinity to its targets, leading to more effective modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl 2-methyl-5-nitrophenyl ether
- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)
Uniqueness
2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether stands out due to the presence of the difluoroethyl group, which imparts unique lipophilic and hydrogen-bonding properties
Properties
CAS No. |
1245772-79-5 |
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Molecular Formula |
C9H9F2NO3 |
Molecular Weight |
217.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9F2NO3/c1-6-2-3-7(12(13)14)8(4-6)15-5-9(10)11/h2-4,9H,5H2,1H3 |
InChI Key |
ZFBYCUBTYLACTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)F |
Origin of Product |
United States |
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